molecular formula C19H16N2Na2O7S2 B12383762 disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate

disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate

Cat. No.: B12383762
M. Wt: 494.5 g/mol
InChI Key: SWPPXVFKWWEYSV-UHFFFAOYSA-L
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Description

Disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate is a synthetic azo dye. It is known for its vibrant color and is widely used in various industries, including textiles, food, and cosmetics. The compound is characterized by its complex molecular structure, which includes a naphthalene ring system substituted with sulfonate groups and an azo linkage to a trimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate typically involves the diazotization of 2,4,5-trimethylaniline followed by coupling with 3-hydroxy-2,7-naphthalenedisulfonic acid. The reaction conditions include maintaining a low temperature during diazotization and a slightly alkaline medium during the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo linkage, which can undergo various chemical transformations. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, leading to changes in cellular processes. The sulfonate groups enhance the compound’s solubility and facilitate its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate
  • Sodium 3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate
  • 3-Hydroxy-4-(2-hydroxy-4-sulfo-1-naphthylazo)-2-naphthalenecarboxylic acid

Uniqueness

Disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate is unique due to its specific substitution pattern on the naphthalene ring and the presence of trimethylphenyl and sulfonate groups. These structural features confer distinct chemical and physical properties, making it suitable for specific applications in various industries.

Properties

Molecular Formula

C19H16N2Na2O7S2

Molecular Weight

494.5 g/mol

IUPAC Name

disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C19H18N2O7S2.2Na/c1-10-6-12(3)16(7-11(10)2)20-21-18-15-5-4-14(29(23,24)25)8-13(15)9-17(19(18)22)30(26,27)28;;/h4-9,22H,1-3H3,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2

InChI Key

SWPPXVFKWWEYSV-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1C)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+]

Origin of Product

United States

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